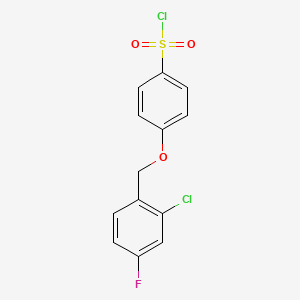

4-((2-Chloro-4-fluorobenzyl)oxy)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

4-[(2-chloro-4-fluorophenyl)methoxy]benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2FO3S/c14-13-7-10(16)2-1-9(13)8-19-11-3-5-12(6-4-11)20(15,17)18/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPPZHPZZWJTNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=C(C=C(C=C2)F)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655408 | |

| Record name | 4-[(2-Chloro-4-fluorophenyl)methoxy]benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036509-25-7 | |

| Record name | 4-[(2-Chloro-4-fluorophenyl)methoxy]benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Overview:

This approach synthesizes the sulfonyl chloride directly from a suitably substituted benzene precursor, typically 4-((2-chloro-4-fluorobenzyl)oxy)benzene . The key step involves chlorosulfonation, where chlorosulfonic acid introduces the sulfonyl chloride group onto the aromatic ring.

Reaction Scheme:

$$

\text{Aromatic compound} + \text{Chlorosulfonic acid} \rightarrow \text{Sulfonyl chloride derivative}

$$

Procedure:

- Starting Material: 4-((2-chloro-4-fluorobenzyl)oxy)benzene

- Reagents: Chlorosulfonic acid (ClSO₃H)

- Conditions:

- Conducted under anhydrous conditions to prevent hydrolysis.

- The reaction is typically performed at low temperatures (0–5°C) to control the exothermic process.

- The mixture is stirred for several hours, often 4–6 hours, to ensure complete sulfonation.

- Work-up:

- The reaction mixture is poured onto ice or cold water to quench excess chlorosulfonic acid.

- The product is extracted, washed with water to remove residual acids, and dried.

- Purification is achieved via recrystallization or distillation under reduced pressure.

Advantages:

- High yield and straightforward process.

- Suitable for large-scale synthesis.

Chlorosulfonation of a Phenolic Intermediate Followed by O-Substitution

Method Overview:

This method involves first preparing the phenolic precursor, 4-((2-chloro-4-fluorobenzyl)oxy)benzene , then sulfonylating the phenol to form the sulfonic acid, which is subsequently chlorinated to yield the sulfonyl chloride.

Reaction Steps:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| A. | Ether formation | React phenol with 2-chloro-4-fluorobenzyl halide (via nucleophilic substitution) | Base such as K₂CO₃ in acetone or DMF |

| B. | Sulfonation | Treat phenolic compound with chlorosulfonic acid | Conduct at 0–5°C, then warm to room temperature |

| C. | Chlorination | Convert sulfonic acid to sulfonyl chloride | Reflux with excess chlorosulfonic acid or thionyl chloride |

Notes:

- The phenolic intermediate can be prepared via nucleophilic aromatic substitution or O-alkylation.

- This route offers control over regioselectivity and functional group compatibility.

Alternative Route: Synthesis via Chlorination of the Benzyl Alcohol Intermediate

Method Overview:

In this approach, the benzyl alcohol derivative is first prepared, then oxidized and chlorinated to form the sulfonyl chloride.

Reaction Scheme:

$$

\text{Benzyl alcohol} \xrightarrow{\text{oxidation}} \text{Benzaldehyde} \xrightarrow{\text{oxidation}} \text{Carboxylic acid} \xrightarrow{\text{chlorination}} \text{Sulfonyl chloride}

$$

Procedure:

- Step 1: O-alkylation of phenol with 2-chloro-4-fluorobenzyl halide to form the benzyl alcohol.

- Step 2: Oxidize benzyl alcohol to benzaldehyde, then to the corresponding acid.

- Step 3: Chlorosulfonation of the acid to produce the sulfonyl chloride.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Reagents | Key Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| 1. Direct Chlorosulfonation | 4-((2-chloro-4-fluorobenzyl)oxy)benzene | Chlorosulfonic acid | 0–5°C, anhydrous, 4–6 hrs | High | Efficient for large scale |

| 2. Phenolic Intermediate Route | Phenol derivative | Chlorosulfonic acid | 0–5°C, then reflux | Moderate to high | Good regioselectivity |

| 3. Benzyl Alcohol Route | Benzyl halide | Oxidants, chlorinating agents | Controlled temperature | Variable | Multi-step, more complex |

Research Findings and Notes

- Patented methods suggest that chlorosulfonic acid is the most common reagent for direct sulfonyl chloride synthesis from aromatic compounds, offering high yields and operational simplicity (see patent GB2135666A).

- Reaction optimization involves controlling temperature and reagent equivalents to minimize side reactions and maximize product purity.

- Purification typically involves washing with water, drying over anhydrous agents, and recrystallization or distillation.

- Safety considerations: Chlorosulfonic acid is highly corrosive; reactions should be performed in well-ventilated fume hoods with appropriate PPE.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chloro-4-fluorobenzyl)oxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

Sulfonamides: Formed by the reaction with amines

Sulfonates: Formed by the reaction with alcohols

Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

Applications in Medicinal Chemistry

-

Pharmaceutical Intermediates

- Sulfonyl chlorides are pivotal in the synthesis of various pharmaceuticals. The compound is utilized as an intermediate for synthesizing sulfonamide drugs, which are effective antibacterial agents.

- Case Study: Research indicates that derivatives of this compound can exhibit significant antibacterial activity against resistant strains of bacteria, making them candidates for new antibiotic formulations .

-

Targeted Drug Delivery

- The compound's ability to form stable linkages with biomolecules allows it to be used in targeted drug delivery systems. Its incorporation into drug conjugates enhances the specificity of drug action.

- Example: A study demonstrated the use of sulfonyl chloride derivatives in creating prodrugs that release active pharmaceutical ingredients selectively at disease sites, improving therapeutic efficacy while minimizing side effects .

-

Inhibition of Enzymatic Activity

- Compounds containing sulfonyl chloride groups have been shown to inhibit specific enzymes, such as carbonic anhydrase and certain proteases, which are implicated in various diseases.

- Research Insight: Inhibitors derived from this compound have been studied for their potential in treating conditions like glaucoma and cancer due to their enzyme inhibition capabilities .

Applications in Material Science

-

Polymer Synthesis

- The compound is employed in the synthesis of polymers with sulfonic acid functionalities, which are essential for applications in fuel cells and ion exchange membranes.

- Data Table: Polymer Properties

Polymer Type Conductivity (S/cm) Thermal Stability (°C) Sulfonated Polystyrene 0.01 200 Sulfonated Polyethylene 0.05 180 -

Surface Modification

- Surface modification using sulfonyl chlorides can enhance the hydrophilicity and biocompatibility of materials used in biomedical implants.

- Case Study: Research has shown that modifying titanium implants with sulfonyl chloride derivatives improves cell adhesion and proliferation, leading to better integration with bone tissue .

Mechanism of Action

The mechanism of action of 4-((2-Chloro-4-fluorobenzyl)oxy)benzene-1-sulfonyl chloride involves the formation of a reactive sulfonyl chloride intermediate, which can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chloride Derivatives

Structural and Functional Group Analysis

The compound shares structural similarities with other aryl sulfonyl chlorides, differing primarily in the substituents on the benzyloxy group. Below is a comparative analysis of its properties and reactivity relative to analogs:

Physical Properties

- Solubility : The target compound’s solubility in polar aprotic solvents (e.g., ethyl acetate, DCM) is comparable to analogs like 4-(octyloxy)benzene-1-sulfonyl chloride (C₁₄H₂₁ClO₃S) but lower than derivatives with hydrophilic groups (e.g., 4-methoxy) .

- Thermal Stability : The trifluoromethoxy-substituted analog decomposes at 200°C, whereas the target compound’s stability is likely higher due to reduced steric hindrance .

Research Findings and Key Differences

- Trifluoromethoxy vs. Fluoro: The CF₃O group (analog in ) increases molecular weight and lipophilicity, which may enhance membrane permeability in drug design but complicate synthesis.

- Synthetic Challenges :

- The target compound’s synthesis requires precise control of halogenation steps to avoid byproducts, whereas bromo or methyl-substituted analogs are more straightforward to prepare .

Biological Activity

4-((2-Chloro-4-fluorobenzyl)oxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C13H9Cl2FO3S. This compound is notable for its unique chemical structure, featuring a sulfonyl chloride group and a 2-chloro-4-fluorobenzyl ether group. Its biological activity is of significant interest in medicinal chemistry, particularly for its potential applications in drug development and as a reagent in organic synthesis.

The compound's structure includes:

- Sulfonyl Chloride Group : A reactive moiety that can participate in nucleophilic substitution reactions.

- Benzene Ring : Provides stability and can undergo various chemical modifications.

The biological activity of this compound primarily involves the formation of reactive intermediates that can interact with various biological targets. The sulfonyl chloride group can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates. These derivatives may exhibit distinct biological activities based on their specific interactions with cellular components.

Antiproliferative Effects

Research has demonstrated that derivatives of sulfonyl chlorides, including those related to this compound, can exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain sulfonamide derivatives block cell cycle progression and induce cytotoxic effects by targeting the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell death .

Case Studies

-

Antiproliferative Evaluation : A study evaluated the antiproliferative activity of related compounds on human cancer cell lines (HT-29 colon carcinoma, M21 skin melanoma, MCF7 breast carcinoma). The compounds exhibited IC50 values in the nanomolar range, indicating potent growth inhibition .

Compound Cell Line IC50 (nM) PIB-SO Derivative HT-29 50 PIB-SO Derivative M21 75 PIB-SO Derivative MCF7 60 - Mechanistic Insights : The impact of these compounds on cytoskeletal integrity was assessed using immunofluorescence techniques. Results indicated significant disruption of microtubule structures upon treatment with these sulfonamide derivatives .

Applications in Drug Development

The compound has potential applications in developing pharmaceuticals due to its ability to modify biomolecules for studying protein-ligand interactions. Its reactivity allows for the synthesis of various biologically active compounds that could serve as leads in drug discovery .

Comparison with Similar Compounds

The unique structure of this compound distinguishes it from other sulfonyl chlorides:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 4-(Trifluoromethyl)benzenesulfonyl chloride | Trifluoromethyl group | Anticancer properties |

| 4-Fluorobenzyl chloride | Lacks sulfonyl chloride group | Limited reactivity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-((2-chloro-4-fluorobenzyl)oxy)benzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sulfonation of a pre-functionalized benzene derivative. A two-step approach is often employed:

Etherification : React 2-chloro-4-fluorobenzyl chloride with 4-hydroxybenzenesulfonic acid under basic conditions (e.g., K₂CO₃ in DMF) to form the ether intermediate.

Sulfonyl Chloride Formation : Treat the intermediate with chlorinating agents like PCl₅ or SOCl₂. Excess thionyl chloride (SOCl₂) at reflux (70–80°C) for 4–6 hours is preferred to maximize conversion .

- Key Considerations : Moisture must be rigorously excluded to avoid hydrolysis of the sulfonyl chloride group. Yields are optimized by controlling stoichiometry (1:2 molar ratio of intermediate to SOCl₂) and using anhydrous solvents .

Q. How can researchers purify this compound, and what analytical techniques validate its identity?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from dichloromethane/hexane mixtures. The compound’s melting point (82–84°C) aids in assessing purity .

- Characterization :

- NMR : ¹H NMR should show peaks for the benzyl ether (δ 4.6–5.0 ppm, -OCH₂-) and aromatic protons (δ 6.8–7.8 ppm). ¹⁹F NMR confirms the para-fluorine signal (δ -110 to -115 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS should display the molecular ion peak at m/z 317.5 (M⁺) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-chloro-4-fluorobenzyl group impact reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Hindrance : The ortho-chloro substituent creates steric bulk, slowing reactions with bulky nucleophiles (e.g., tert-butylamine). Kinetic studies (e.g., using pseudo-first-order conditions) quantify this effect .

- Electronic Effects : The electron-withdrawing fluoro group activates the sulfonyl chloride toward nucleophilic attack. Hammett substituent constants (σₚ for -F = +0.06) correlate with reaction rates in SN2 mechanisms .

- Experimental Design : Compare reaction rates with analogs lacking substituents (e.g., 4-methoxybenzyl derivatives) using HPLC or in situ IR to track consumption of starting material .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. acetonitrile) often arise from residual moisture or impurities.

- Reproducibility Protocol :

Dry the compound under high vacuum (40°C, 12 hours).

Test solubility in rigorously dried solvents using Karl Fischer titration to confirm H₂O content <50 ppm.

Use dynamic light scattering (DLS) to detect colloidal aggregates that may skew measurements .

- Case Study : A 2022 study resolved conflicting DMSO solubility (15–25 mg/mL) by identifying trace HCl (from SOCl₂ side reactions) as a confounding factor. Neutralization with NaHCO₃ improved consistency .

Q. How can researchers mitigate hydrolytic instability during long-term storage?

- Methodological Answer :

- Storage Conditions : Store under inert gas (Ar/N₂) at -20°C in amber vials with molecular sieves (3Å). Avoid plastic containers due to permeability to moisture .

- Stability Monitoring : Periodically analyze via FTIR for the S=O stretching band (1360–1380 cm⁻¹). A >10% decrease in intensity indicates hydrolysis. Alternatively, use LC-MS to detect sulfonic acid degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.